molecular formula C14H11N3OS2 B2942583 2-{[4-(1,2,4-Thiadiazol-5-yl)benzyl]thio}pyridinium-1-olate CAS No. 255395-82-5

2-{[4-(1,2,4-Thiadiazol-5-yl)benzyl]thio}pyridinium-1-olate

Cat. No.: B2942583
CAS No.: 255395-82-5
M. Wt: 301.38
InChI Key: GKKWGFUFDXOBBF-UHFFFAOYSA-N
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Description

2-{[4-(1,2,4-Thiadiazol-5-yl)benzyl]thio}pyridinium-1-olate is a heterocyclic compound that contains a thiadiazole ring, a benzylthio group, and a pyridinium-1-olate moiety. This compound is of interest due to its potential biological and chemical properties, making it a subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(1,2,4-Thiadiazol-5-yl)benzyl]thio}pyridinium-1-olate typically involves the reaction of 4-(1,2,4-thiadiazol-5-yl)benzyl chloride with pyridine-1-ol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as industrial chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(1,2,4-Thiadiazol-5-yl)benzyl]thio}pyridinium-1-olate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where the thiadiazole ring acts as an electron-withdrawing group, facilitating the substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the thiadiazole ring and benzylthio group.

    Substitution: Substituted derivatives where the benzylthio group is replaced by the nucleophile.

Scientific Research Applications

2-{[4-(1,2,4-Thiadiazol-5-yl)benzyl]thio}pyridinium-1-olate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(1,2,4-Thiadiazol-5-yl)benzyl]thio}pyridinium-1-olate involves its interaction with biological targets such as enzymes and receptors. The thiadiazole ring can interact with the active sites of enzymes, inhibiting their activity. The benzylthio group can enhance the compound’s binding affinity to its molecular targets, leading to increased biological activity .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.

    Benzylthio compounds: Compounds with a benzylthio group that show similar chemical reactivity.

    Pyridinium compounds: Compounds containing the pyridinium moiety, which are known for their biological activities.

Uniqueness

2-{[4-(1,2,4-Thiadiazol-5-yl)benzyl]thio}pyridinium-1-olate is unique due to the combination of the thiadiazole ring, benzylthio group, and pyridinium-1-olate moiety.

Properties

IUPAC Name

5-[4-[(1-oxidopyridin-1-ium-2-yl)sulfanylmethyl]phenyl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS2/c18-17-8-2-1-3-13(17)19-9-11-4-6-12(7-5-11)14-15-10-16-20-14/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKWGFUFDXOBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C(=C1)SCC2=CC=C(C=C2)C3=NC=NS3)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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